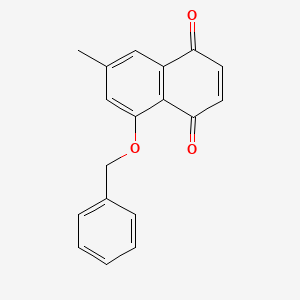
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of a pyrimidinone ring substituted with a dinitrophenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone typically involves the reaction of 2,4-dinitrophenylthiol with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2,4-Dinitrophenyl)thio)benzoic acid
- 2-((2,4-Dinitrophenyl)thio)ethanol
- 2-((2,4-Dinitrophenyl)thio)acetic acid
Uniqueness
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone is unique due to its pyrimidinone core, which imparts distinct chemical properties and reactivity compared to other dinitrophenylthio compounds. This uniqueness makes it a valuable compound for specific applications where its particular reactivity and properties are advantageous.
Eigenschaften
CAS-Nummer |
73773-48-5 |
|---|---|
Molekularformel |
C10H6N4O5S |
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6N4O5S/c15-9-3-4-11-10(12-9)20-8-2-1-6(13(16)17)5-7(8)14(18)19/h1-5H,(H,11,12,15) |
InChI-Schlüssel |
AVHZRVAXTRQUQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


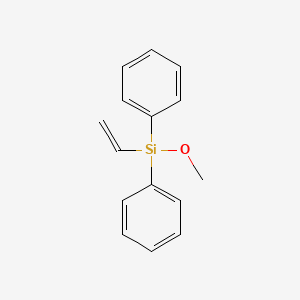
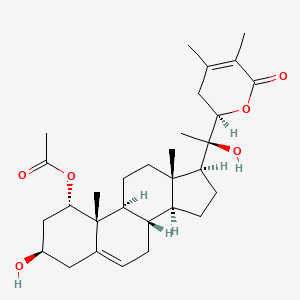



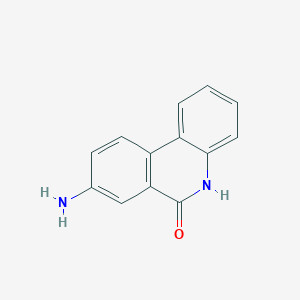
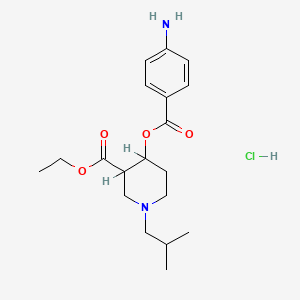
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)

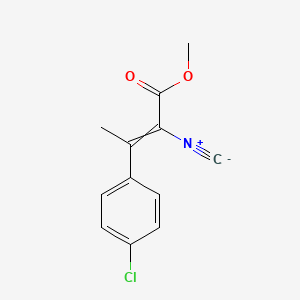

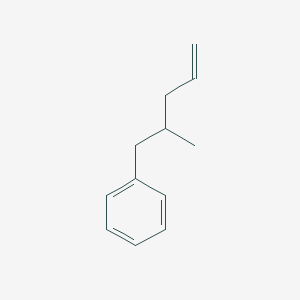
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
